Lauryl Myristate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antistatic; Emollient; Hair conditioning; Skin conditioning. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

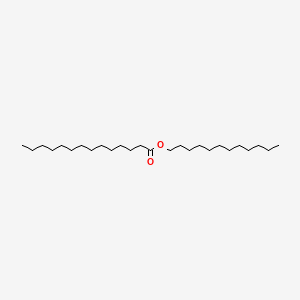

Structure

2D Structure

Properties

IUPAC Name |

dodecyl tetradecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H52O2/c1-3-5-7-9-11-13-15-16-18-20-22-24-26(27)28-25-23-21-19-17-14-12-10-8-6-4-2/h3-25H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFQOCHPHORLRID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H52O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1062120 | |

| Record name | Tetradecanoic acid, dodecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2040-64-4 | |

| Record name | Dodecyl myristate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2040-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lauryl myristate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002040644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetradecanoic acid, dodecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetradecanoic acid, dodecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecyl myristate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.401 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAURYL MYRISTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5V732TTKE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of Lauryl Myristate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis and purification methodologies for lauryl myristate (dodecyl tetradecanoate), a wax ester with significant applications in the cosmetic, pharmaceutical, and food industries. This document details established chemical and enzymatic synthesis routes, outlines various purification techniques, and presents quantitative data to facilitate methodological comparison. Experimental protocols and process-flow visualizations are included to support practical application and process design.

Introduction to this compound

This compound (C₂₆H₅₂O₂) is the ester formed from the condensation of myristic acid (a C14 saturated fatty acid) and lauryl alcohol (a C12 saturated fatty alcohol). Its properties as an emollient, thickener, and skin-conditioning agent make it a valuable ingredient in a wide range of formulations. The synthesis and subsequent purification are critical steps that determine the final purity, yield, and suitability of this compound for its intended application. Key physical properties are summarized below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2040-64-4 | [1][2] |

| Molecular Formula | C₂₆H₅₂O₂ | [1][2] |

| Molecular Weight | 396.69 g/mol | [1] |

| Boiling Point | 438.7 °C at 760 mmHg | |

| Density | 0.86 g/cm³ | |

| Physical State | Solid | |

| Purity (Commercial) | >99% |

Synthesis of this compound

The synthesis of this compound can be achieved through several chemical pathways, primarily direct acid-catalyzed esterification, enzymatic synthesis, and transesterification. Each method offers distinct advantages and disadvantages concerning reaction conditions, yield, purity, and environmental impact.

Direct Acid-Catalyzed Esterification (Fischer Esterification)

This classical method involves the reaction of myristic acid with lauryl alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible and driven to completion by removing the water byproduct, often through azeotropic distillation.

References

In Vitro Mechanism of Action of Lauryl Myristate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lauryl myristate, the ester of lauryl alcohol and myristic acid, is a lipophilic compound widely utilized in the cosmetic and pharmaceutical industries as an emollient and skin conditioning agent. While its physicochemical properties are well-documented, a comprehensive understanding of its specific in vitro mechanism of action at a molecular level remains an area of active investigation. This technical guide synthesizes the available preclinical data on the individual components of this compound—lauric acid and myristic acid—to elucidate its potential cellular and biochemical effects. This document provides an in-depth analysis of relevant signaling pathways, quantitative data from key studies, and detailed experimental protocols to facilitate further research and drug development applications.

Introduction

This compound (dodecyl tetradecanoate) is a saturated fatty acid ester. Due to its high lipophilicity, it is often incorporated into topical formulations and has been explored as a component in drug delivery systems.[1] While traditionally considered an inactive excipient, emerging research on its constituent fatty acids, lauric acid and myristic acid, suggests potential for direct biological activity. This guide will explore the in vitro mechanisms of these components to infer the potential bioactivity of this compound.

Potential Mechanisms of Action

Based on in vitro studies of its constituent fatty acids, the mechanism of action of this compound can be hypothesized to involve two primary areas: modulation of cellular signaling cascades and interaction with cellular membranes. Upon cellular uptake, this compound can be hydrolyzed into lauric acid and myristic acid, which can then exert their individual biological effects.

Activation of Protein Kinase C by Myristic Acid

Myristic acid (myristate) has been demonstrated to be a direct activator of Protein Kinase C (PKC), a family of serine/threonine kinases that are critical regulators of a wide array of cellular processes, including proliferation, differentiation, and apoptosis.

An in vitro study using partially purified rat brain PKC showed that myristate significantly activates the enzyme in a calcium and phospholipid-dependent manner.[2] This activation is analogous to that of diacylglycerol (DAG) and phorbol esters like phorbol 12-myristate 13-acetate (PMA).[2] The activation of PKC by myristate was associated with a decrease in the concentration of Ca2+ required for enzyme activation.[2]

Signaling Pathway for Myristate-Induced PKC Activation

References

An In-Depth Technical Guide to the Solubility of Lauryl Myristate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of lauryl myristate, a widely used ester in the pharmaceutical, cosmetic, and chemical industries. This document details its solubility in various solvents, outlines experimental protocols for its solubility determination and synthesis, and provides a visual representation of the experimental workflow for solubility measurement.

Core Concepts: Understanding this compound Solubility

This compound (also known as dodecyl tetradecanoate) is the ester formed from the reaction of lauryl alcohol and myristic acid. Its long alkyl chains make it a non-polar, lipophilic compound, which dictates its solubility behavior. The principle of "like dissolves like" is central to understanding its solubility profile; it is readily soluble in non-polar and moderately polar organic solvents, while exhibiting very low solubility in polar solvents like water.

Hansen Solubility Parameters

A more nuanced understanding of this compound's solubility can be achieved through Hansen Solubility Parameters (HSP), which break down the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH). Solvents with HSP values similar to those of this compound are more likely to be effective solvents.

The estimated Hansen Solubility Parameters for this compound are:

| Hansen Parameter | Value (MPa½) |

| δD (Dispersion) | ~16.7 |

| δP (Polar) | ~3.5 |

| δH (Hydrogen Bonding) | ~4.5 |

| Total (δt) | ~17.7 |

These parameters indicate that this compound's solubility is primarily influenced by dispersion forces, with smaller contributions from polar and hydrogen bonding interactions.

Data Presentation: Solubility of this compound in Various Solvents

While precise quantitative solubility data for this compound is not extensively available in public literature, the following table summarizes its qualitative solubility based on available information and its physicochemical properties.

| Solvent | Solvent Type | Solubility |

| Water | Polar Protic | Insoluble (Calculated solubility: ~3.481 x 10⁻⁷ mg/L at 25°C)[1] |

| Ethanol | Polar Protic | Sparingly Soluble to Insoluble |

| Isopropanol | Polar Protic | Sparingly Soluble to Insoluble |

| Methanol | Polar Protic | Insoluble |

| Acetone | Polar Aprotic | Soluble |

| Mineral Oil | Non-polar | Soluble[2][3] |

| Toluene | Non-polar | Soluble |

| Hexane | Non-polar | Soluble |

| Diethyl Ether | Non-polar | Soluble |

| Cosmetic Esters (e.g., Isopropyl Myristate) | Non-polar | Soluble |

Note: "Soluble" indicates that this compound is expected to dissolve to a significant extent, while "Sparingly Soluble" and "Insoluble" indicate very limited to negligible dissolution. The lack of specific g/100mL values highlights a gap in the publicly available chemical data.

Experimental Protocols

Determination of this compound Solubility via the Shake-Flask Method

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the desired solvent in a sealed, temperature-controlled vessel (e.g., a glass flask or vial).

-

Equilibration: Agitate the mixture at a constant temperature for an extended period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration through a chemically inert filter (e.g., a 0.45 µm PTFE syringe filter) to obtain a clear, saturated solution.

-

Quantification of Solute: Determine the concentration of this compound in the saturated solution using a suitable analytical method.

-

Data Reporting: Express the solubility in terms of mass per unit volume (e.g., g/100 mL) or molarity (mol/L) at the specified temperature.

Analytical Quantification - Gas Chromatography (GC):

A common method for quantifying fatty acid esters is Gas Chromatography with Flame Ionization Detection (GC-FID).

-

Sample Preparation: Dilute an aliquot of the saturated filtrate with a suitable solvent (e.g., hexane or another solvent in which this compound is highly soluble). Add an internal standard (e.g., a different long-chain fatty acid ester with a distinct retention time) of a known concentration to the diluted sample.

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations, each containing the same concentration of the internal standard.

-

GC Analysis: Inject the prepared samples and standards onto a GC system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column) and an FID detector.

-

Data Analysis: Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standards. Use this calibration curve to determine the concentration of this compound in the sample.

Synthesis of this compound via Fischer Esterification

Fischer esterification is a classic method for synthesizing esters by refluxing a carboxylic acid and an alcohol in the presence of an acid catalyst.

Methodology:

-

Reactant Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (to remove water), combine myristic acid (1 equivalent), lauryl alcohol (1.2-1.5 equivalents), and a suitable solvent (e.g., toluene).

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

Reaction: Heat the mixture to reflux. The water produced during the reaction will be removed as an azeotrope with the solvent, collecting in the Dean-Stark trap and driving the equilibrium towards the formation of the ester.

-

Reaction Monitoring: Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or by measuring the acid value of the reaction mixture.

-

Work-up: Once the reaction is complete, cool the mixture and wash it with a sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water and brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure to obtain the crude this compound. Further purification can be achieved by vacuum distillation or recrystallization.

Mandatory Visualization

Caption: Workflow for determining this compound solubility.

References

spectroscopic analysis of lauryl myristate (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of lauryl myristate (dodecyl tetradecanoate), a common long-chain ester utilized in the pharmaceutical and cosmetic industries. This document details the expected spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols for acquiring this data.

Introduction

This compound (CAS No. 2040-64-4), with the molecular formula C₂₆H₅₂O₂, is the ester of lauryl alcohol and myristic acid.[1] Its molecular weight is approximately 396.7 g/mol .[1] Accurate characterization of this compound is crucial for quality control, formulation development, and stability studies. Spectroscopic techniques provide a powerful toolkit for the unambiguous identification and structural elucidation of this compound. This guide outlines the key spectral features and the methodologies to obtain them.

Data Presentation

The following tables summarize the quantitative spectroscopic data for this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the different proton environments in its long aliphatic chains and ester functional group.

| Assignment | Chemical Shift (δ) ppm (CDCl₃) | Multiplicity | Integration |

| Terminal Methyl (CH₃) | ~ 0.88 | Triplet | 6H |

| Methylene Chain (-(CH₂)n-) | ~ 1.25 | Multiplet | ~40H |

| β-Methylene to C=O (CH₂-CH₂-C=O) | ~ 1.62 | Quintet | 2H |

| α-Methylene to C=O (CH₂-C=O) | ~ 2.28 | Triplet | 2H |

| Methylene attached to Ester Oxygen (O-CH₂) | ~ 4.05 | Triplet | 2H |

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides detailed information about the carbon skeleton of this compound.

| Assignment | Chemical Shift (δ) ppm (CDCl₃) |

| Terminal Methyl (CH₃) | ~ 14.1 |

| Methylene Chain (-(CH₂)n-) | ~ 22.7 - 31.9 |

| β-Methylene to C=O (CH₂-CH₂-C=O) | ~ 25.0 |

| α-Methylene to Ester Oxygen (O-CH₂-CH₂) | ~ 28.7 |

| α-Methylene to C=O (CH₂-C=O) | ~ 34.4 |

| Methylene attached to Ester Oxygen (O-CH₂) | ~ 64.4 |

| Carbonyl (C=O) | ~ 173.9 |

IR Spectral Data

The infrared spectrum of this compound is dominated by absorptions from the ester functional group and the long aliphatic chains.[2]

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong |

| C=O Stretch (Ester) | ~ 1740 | Strong |

| C-H Bend (Methylene and Methyl) | 1465 - 1375 | Medium |

| C-O Stretch (Ester) | 1170 - 1250 | Strong |

Mass Spectrometry Data

Mass spectrometry of this compound provides information on its molecular weight and fragmentation pattern, aiding in its identification.

| m/z | Assignment | Notes |

| 396 | [M]⁺ | Molecular Ion |

| 229 | [CH₃(CH₂)₁₂CO]⁺ | Acylium ion from the myristoyl moiety |

| 168 | [CH₃(CH₂)₁₁]⁺ | Alkyl fragment from the lauryl chain |

| 43, 57 | Common alkyl fragments (base peaks) |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

NMR Spectroscopy

-

Weigh approximately 20-30 mg of this compound directly into a clean, dry 5 mm NMR tube.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the NMR tube.

-

Cap the tube and gently invert it several times to ensure the sample is completely dissolved. A brief period of vortexing may be applied if necessary.

-

If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: Standard single-pulse

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 16-32

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: Proton-decoupled single-pulse

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or more, depending on sample concentration

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of liquid this compound directly onto the center of the ATR crystal, ensuring the crystal surface is covered.

Instrument Parameters (FT-IR):

-

Accessory: ATR

-

Spectral Range: 4000 - 650 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

Mass Spectrometry (GC-MS)

Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound into a vial.

-

Dissolve the sample in 1 mL of a suitable volatile solvent such as hexane or ethyl acetate.

-

Vortex the mixture to ensure complete dissolution.

-

If necessary, filter the solution using a 0.45 µm syringe filter into a GC vial.

Instrument Parameters (GC-MS):

-

Gas Chromatograph:

-

Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

-

Inlet Temperature: 280 °C

-

Injection Volume: 1 µL (splitless mode)

-

Oven Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 300 °C and hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40-500

-

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

References

thermal properties of lauryl myristate for phase change material research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauryl myristate (dodecyl tetradecanoate), a fatty acid ester, presents significant potential as an organic phase change material (PCM) for thermal energy storage applications. Its inherent properties, such as a potentially suitable melting point for various applications and high latent heat storage capacity, make it an attractive candidate for research and development in areas including thermal management of electronics, smart textiles, and controlled drug delivery systems. This technical guide provides a comprehensive overview of the thermal properties of this compound, detailed experimental protocols for their characterization, and a summary of its physicochemical characteristics.

It is important to note that while the theoretical potential of this compound as a PCM is high, specific, experimentally validated quantitative data for some of its key thermal properties are not extensively documented in publicly available literature. This guide, therefore, presents a combination of known properties and expected ranges based on chemically similar fatty acid esters and waxes, alongside detailed methodologies for researchers to determine these properties experimentally.

Physicochemical Properties

This compound is a wax ester with the molecular formula C26H52O2.[1][2][3] Its long-chain structure contributes to its solid form at room temperature and its potential for high latent heat of fusion.

| Property | Value | Source |

| Molecular Formula | C26H52O2 | [1] |

| Molecular Weight | 396.69 g/mol | |

| CAS Number | 2040-64-4 | |

| Appearance | White waxy solid |

Thermal Properties

The thermal properties of a PCM are critical for its application. These include the melting temperature, latent heat of fusion, specific heat capacity, and thermal conductivity.

| Property | Expected/Reported Value | Remarks |

| Melting Point (°C) | 30 - 80 | Specific experimental data for pure this compound is not widely available. The expected range is based on similar long-chain fatty acid esters. |

| Latent Heat of Fusion (J/g) | 170 - 210 | This estimated range is based on data for similar fatty acid esters used as PCMs. |

| Specific Heat Capacity (J/g·K) | Solid: ~2.0, Liquid: ~2.5 | These are typical values for similar organic PCMs like fatty alcohols and waxes. |

| Thermal Conductivity (W/m·K) | Solid: ~0.3-0.4, Liquid: ~0.15-0.2 | Expected values based on data for similar fatty acids and their esters. |

Experimental Protocols

Accurate determination of the thermal properties of this compound is essential for its application in PCM research. The following are detailed methodologies for key characterization techniques.

Differential Scanning Calorimetry (DSC) for Melting Point and Latent Heat of Fusion

Differential Scanning Calorimetry is a fundamental technique for determining the phase change temperature and latent heat of fusion of PCMs.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an aluminum DSC pan. Hermetically seal the pan to prevent any mass loss during heating. An empty, hermetically sealed aluminum pan is used as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to provide a stable thermal environment.

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 0°C).

-

Ramp the temperature up at a controlled rate (e.g., 5-10°C/min) to a temperature significantly above the melting point (e.g., 100°C).

-

Hold the sample at this temperature for a few minutes to ensure complete melting.

-

Cool the sample back down to the initial temperature at the same controlled rate.

-

A second heating scan is often performed to analyze the thermal properties after a controlled cooling cycle, which can provide information on thermal history effects.

-

-

Data Analysis: The melting point is typically determined as the onset or peak temperature of the endothermic melting peak on the DSC thermogram. The latent heat of fusion is calculated by integrating the area of the melting peak.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis is used to evaluate the thermal stability and decomposition temperature of this compound.

Methodology:

-

Sample Preparation: Place a small, accurately weighed sample (10-20 mg) of this compound into a TGA pan (e.g., platinum or alumina).

-

Instrument Setup: Place the sample pan in the TGA furnace. Purge with an inert atmosphere (e.g., nitrogen) at a controlled flow rate to prevent oxidative degradation.

-

Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

-

Data Analysis: The TGA curve plots the percentage of weight loss as a function of temperature. The onset temperature of weight loss indicates the beginning of decomposition or evaporation.

Thermal Conductivity Measurement

The thermal conductivity of this compound in both solid and liquid states is a crucial parameter for designing thermal energy storage systems. Various methods can be employed for its measurement.

Methodology for Solid Phase (Guarded Hot Plate Method):

-

Sample Preparation: A solid, flat sample of this compound with a known thickness and surface area is prepared.

-

Apparatus: The sample is placed between a heated plate and a cooled plate. A "guard" heater surrounds the main heater and is maintained at the same temperature to prevent radial heat losses, ensuring one-dimensional heat flow through the sample.

-

Measurement: A known amount of heat flux is applied by the hot plate. Once a steady-state temperature difference is established across the sample, the temperatures of the hot and cold surfaces are measured using thermocouples.

-

Calculation: The thermal conductivity (k) is calculated using Fourier's law of heat conduction: k = (Q * d) / (A * ΔT) where Q is the heat flow rate, d is the sample thickness, A is the cross-sectional area, and ΔT is the temperature difference across the sample.

Methodology for Liquid Phase (Transient Plane Source Method):

-

Sample Preparation: The this compound is melted and maintained at a constant temperature above its melting point.

-

Sensor: A transient plane source (TPS) sensor, which acts as both a heat source and a temperature sensor, is submerged in the liquid this compound.

-

Measurement: A short heat pulse is emitted from the sensor, and the temperature increase of the sensor is recorded over time. The rate of temperature increase is dependent on the thermal transport properties of the surrounding liquid.

-

Calculation: The thermal conductivity is determined by fitting the recorded temperature transient to a theoretical model that describes the heat transfer from the sensor to the liquid.

Logical Relationships of Thermal Properties for PCM Application

The suitability of this compound as a PCM is determined by the interplay of its thermal properties. The following diagram illustrates the logical relationships between these properties and their impact on performance.

Conclusion

This compound holds promise as a bio-based phase change material for various thermal energy storage applications. While a complete dataset of its thermal properties is not yet readily available, this guide provides the foundational knowledge and detailed experimental protocols necessary for researchers to fully characterize this material. The expected ranges for its melting point and latent heat of fusion suggest its suitability for applications requiring thermal management in the moderate temperature range. Further experimental investigation into the specific heat capacity and thermal conductivity of both solid and liquid phases is crucial for the accurate modeling and design of PCM-based systems utilizing this compound. The methodologies and diagrams presented herein offer a clear roadmap for such investigations, paving the way for the potential application of this compound in advanced thermal management and drug delivery technologies.

References

A Technical Guide to the Natural Sources and Extraction of Lauryl Myristate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauryl myristate, a fatty acid ester, is a versatile compound with significant applications in the pharmaceutical, cosmetic, and personal care industries. Its utility as an emollient, lubricant, and formulation aid stems from its unique physicochemical properties. While not naturally abundant in a pure form, its constituent precursors, lauric acid and myristyl alcohol, are readily derived from natural sources. This technical guide provides a comprehensive overview of the primary natural origins of these precursors and details the scientific methodologies for their extraction, synthesis, and subsequent conversion to this compound.

Natural Sources of this compound Precursors

This compound is synthesized from lauric acid (a 12-carbon saturated fatty acid) and myristyl alcohol (a 14-carbon saturated fatty alcohol). The primary natural sources for these precursors are vegetable oils, particularly coconut oil and palm kernel oil, which are rich in lauric and myristic acids.[1]

Coconut Oil (Cocos nucifera)

Coconut oil is a significant source of medium-chain fatty acids, with lauric acid being the most abundant.[2][3] The typical fatty acid composition of coconut oil is detailed in the table below. Myristic acid is also present in appreciable quantities, making coconut oil a valuable starting material for both this compound precursors.[3]

Palm Kernel Oil (Elaeis guineensis)

Derived from the kernel of the oil palm fruit, palm kernel oil has a fatty acid profile similar to that of coconut oil, characterized by high levels of lauric and myristic acids.[2]

Quantitative Data on Precursor Content and Product Yield

The following table summarizes the typical concentrations of lauric and myristic acids in their primary natural sources and provides indicative yields for the subsequent synthesis of this compound.

| Natural Source | Lauric Acid (% w/w) | Myristic Acid (% w/w) | Extraction/Synthesis Method | Product | Typical Yield (%) | Purity (%) |

| Coconut Oil | 44.6 - 52 | 16.8 - 20.4 | Soxhlet Extraction (n-Hexane) | Lauric & Myristic Acids | ~92 (Oil Yield) | - |

| Palm Kernel Oil | ~48 | ~16 | Fractional Distillation | Lauric & Myristic Acids | >99 (Purity of fractions) | >99 |

| Myristic Acid | - | - | Catalytic Hydrogenation | Myristyl Alcohol | High | >98 |

| Lauric Acid & Myristyl Alcohol | - | - | Fischer Esterification | This compound | ~65-97 | >95 |

| Myristic Acid & Myristyl Alcohol | - | - | Enzymatic Esterification | Myristyl Myristate | High Conversion | >99 |

Experimental Protocols

Extraction and Separation of Lauric and Myristic Acids from Coconut Oil

This protocol details the extraction of the oil followed by the separation of the constituent fatty acids.

3.1.1. Oil Extraction: Soxhlet Extraction

-

Sample Preparation: Dry coconut flesh (copra) is ground into a fine powder to increase the surface area for extraction.

-

Extraction: The powdered copra is placed in a thimble and extracted with n-hexane in a Soxhlet apparatus for 6 hours at the boiling point of the solvent (approximately 68°C).

-

Solvent Removal: The resulting oil-solvent mixture is subjected to rotary evaporation to remove the n-hexane, yielding the crude coconut oil. An oil yield of approximately 92% can be expected.

3.1.2. Fatty Acid Separation: Fractional Distillation

-

Hydrolysis: The extracted oil (triglycerides) is first hydrolyzed to yield free fatty acids and glycerol. This can be achieved by high-pressure steam splitting.

-

Distillation: The resulting mixture of free fatty acids is then subjected to fractional distillation under vacuum. The distillation is typically carried out in a series of columns, each operating at a specific temperature and pressure to separate the fatty acids based on their chain length and boiling points.

-

A C12-C14 cut, containing predominantly lauric and myristic acids, can be obtained at a purity of greater than 99.0% by weight.

-

Synthesis of Myristyl Alcohol from Myristic Acid

This protocol describes the conversion of myristic acid to myristyl alcohol via catalytic hydrogenation.

-

Reaction Setup: Myristic acid is dissolved in a suitable solvent in a high-pressure reactor. A hydrogenation catalyst, such as palladium or nickel, is added to the mixture.

-

Hydrogenation: The reactor is pressurized with hydrogen gas, and the mixture is heated under controlled temperature and pressure.

-

Purification: Upon completion of the reaction, the catalyst is removed by filtration. The solvent is then removed, and the crude myristyl alcohol is purified by distillation or crystallization to yield a product with high purity.

Synthesis of this compound

3.3.1. Method 1: Fischer Esterification

This classic acid-catalyzed esterification method is widely used for the synthesis of esters.

-

Reaction Mixture: Equimolar amounts of lauric acid and myristyl alcohol are combined in a round-bottom flask with a suitable solvent (e.g., toluene) and a catalytic amount of a strong acid, such as sulfuric acid.

-

Reaction Conditions: The mixture is heated to reflux, and the water produced during the reaction is removed using a Dean-Stark apparatus to drive the equilibrium towards the formation of the ester.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled and washed with a sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water. The organic layer is then dried, and the solvent is removed under reduced pressure. The crude this compound can be further purified by recrystallization or column chromatography to achieve high purity.

3.3.2. Method 2: Enzymatic Esterification

This method utilizes lipases as biocatalysts, offering a milder and more specific synthesis route.

-

Reaction Setup: Myristic acid and myristyl alcohol are mixed, often in a solvent-free system. An immobilized lipase, such as Candida antarctica lipase B (Novozym 435), is added to the mixture.

-

Reaction Conditions: The reaction is typically carried out at a moderate temperature (e.g., 60°C) with continuous stirring. The removal of water, for example by applying a vacuum, can enhance the conversion rate.

-

Product Isolation: The immobilized enzyme can be easily recovered by filtration for reuse. The resulting myristyl myristate is typically of high purity, and further purification steps may not be necessary.

Quantitative Analysis by Gas Chromatography-Flame Ionization Detector (GC-FID)

The composition of the fatty acids in the natural oils and the purity of the final this compound product can be determined using GC-FID.

-

Sample Preparation (for fatty acids): The oil sample is transesterified to fatty acid methyl esters (FAMEs) using a reagent like methanolic sodium hydroxide.

-

GC-FID Analysis: The FAMEs or the this compound sample are dissolved in a suitable solvent and injected into a gas chromatograph equipped with a flame ionization detector and a suitable capillary column (e.g., ZB-WAX plus). The components are separated based on their boiling points and retention times, and the peak areas are used for quantification against a standard.

Visualizing the Process: Experimental Workflows

Caption: Overall workflow for this compound production.

Caption: Fischer esterification process for this compound.

Conclusion

While this compound is not directly extracted from natural sources, its precursors, lauric acid and myristyl alcohol, are abundantly available in coconut and palm kernel oils. The production of this compound is a multi-step process involving the extraction and separation of these fatty acids, the chemical modification of myristic acid to myristyl alcohol, and the final esterification reaction. This guide provides the foundational knowledge and detailed experimental protocols necessary for researchers and professionals to understand and implement the synthesis of this compound from its natural origins. The choice of extraction and synthesis methodology will depend on the desired scale, purity, and economic considerations of the final product.

References

lauryl myristate CAS number and safety data sheet information

CAS Number: 2040-64-4

This technical guide provides an in-depth overview of Lauryl Myristate, also known as dodecyl tetradecanoate, a fatty acid ester with the chemical formula C26H52O2.[1] It is widely used in the cosmetics industry as an emollient, skin-conditioning agent, and co-emulsifier in formulations like creams and lotions.[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, safety data, and relevant experimental protocols.

Chemical and Physical Properties

This compound is a white, waxy solid at room temperature.[1] A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 2040-64-4 | [1][2] |

| Molecular Formula | C26H52O2 | |

| Molecular Weight | 396.69 g/mol | |

| IUPAC Name | dodecyl tetradecanoate | |

| Synonyms | Myristic acid, dodecyl ester; Dodecyl myristate; n-Dodecanyl myristate | |

| Appearance | White solid | |

| Boiling Point | 438.7 °C at 760 mmHg | |

| Flash Point | 225.6 °C | |

| Density | 0.86 g/cm³ | |

| Vapor Pressure | 6.79E-08 mmHg at 25°C | |

| logP (o/w) | 11.994 (estimated) | |

| Water Solubility | 3.481e-007 mg/L at 25 °C (estimated) |

Safety Data Sheet (SDS) Information

The safety profile of this compound has been evaluated, and it is generally considered safe for its intended use in cosmetics. The primary hazard identified is the potential for serious eye irritation.

GHS Hazard Information

| Hazard Class | Hazard Statement | Pictogram | Signal Word |

| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation | GHS07 | Warning |

Source:

Toxicological Summary

Toxicological studies on this compound and related fatty acid esters indicate a low potential for acute toxicity. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that myristic acid and its esters, including this compound, are safe as cosmetic ingredients in the present practices of use and concentration.

| Test | Result | Species | Source |

| Acute Oral Toxicity (LD50) | > 5000 mg/kg (for Lauryl Myristyl Alcohol) | Rat | |

| Acute Dermal Toxicity (LD50) | > 10200 mg/kg (for Lauryl Myristyl Alcohol) | Rabbit | |

| Skin Irritation | Not irritating to minimally irritating | Rabbit | |

| Eye Irritation | Minimally to seriously irritating | Rabbit |

Experimental Protocols

The following sections detail the methodologies for key toxicological assessments based on OECD guidelines, which are standard procedures for evaluating the safety of chemical substances.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test determines the potential of a substance to cause skin irritation or corrosion.

-

Test Animal: Healthy, young adult albino rabbit.

-

Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.

-

Application: A dose of 0.5 g of this compound (moistened with a small amount of water to ensure good contact with the skin) is applied to a small area of the skin (approximately 6 cm²) and covered with a gauze patch and semi-occlusive dressing.

-

Exposure: The exposure period is 4 hours.

-

Observation: After the exposure period, the patch is removed, and the skin is observed for erythema and edema at 1, 24, 48, and 72 hours, and if necessary, for up to 14 days to assess the reversibility of any effects.

-

Scoring: The degree of skin reaction is rated according to a numerical scoring system.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or damage.

-

Test Animal: Healthy, young adult albino rabbit.

-

Procedure: A single dose of 0.1 g of solid this compound is instilled into the conjunctival sac of one eye of the animal. The eyelids are then held together for about one second. The other eye remains untreated and serves as a control.

-

Observation: The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after application. Observations may continue for up to 21 days to determine the reversibility of any effects.

-

Scoring: Ocular lesions are scored using a standardized system. The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress.

Acute Oral Toxicity - Fixed Dose Procedure (Based on OECD Guideline 420)

This method is used to assess the acute oral toxicity of a substance.

-

Test Animal: Healthy, young adult rats (usually females).

-

Dosing: The test substance is administered in a single dose by gavage. The procedure starts with a dose expected to produce some signs of toxicity without mortality, selected from fixed dose levels of 5, 50, 300, and 2000 mg/kg body weight.

-

Procedure: A stepwise procedure is used where the outcome of dosing at one level determines the dose for the next animal. This continues until the dose causing evident toxicity or no effects at the highest dose is identified.

-

Observation: Animals are observed for mortality, clinical signs, and body weight changes for at least 14 days. A gross necropsy is performed at the end of the study.

Mandatory Visualizations

General Signaling Pathway for Surfactant-Induced Skin Irritation

While specific signaling pathways for this compound-induced skin irritation are not well-documented, a general mechanism for surfactant-induced irritation involves the disruption of the skin barrier, leading to the release of inflammatory mediators.

Caption: Hypothetical signaling pathway for surfactant-induced skin irritation.

Experimental Workflow for Safety Assessment of a Cosmetic Ingredient

The safety assessment of a cosmetic ingredient like this compound follows a structured workflow, starting from data collection to the final risk assessment.

Caption: General workflow for the safety assessment of a cosmetic ingredient.

References

Methodological & Application

Application Notes and Protocols: Lauryl Myristate in Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauryl myristate, a fatty acid ester, has garnered significant attention in the field of drug delivery for its versatile properties as both a lipid matrix component and a penetration enhancer. Its biocompatibility and ability to modify biological barriers make it a valuable excipient in the formulation of various drug delivery systems. These systems are designed to improve the therapeutic efficacy of drugs by enhancing their solubility, stability, and bioavailability, while enabling controlled or targeted release.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of drug delivery systems. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development. The information presented herein is curated from scientific literature and aims to provide a practical guide for the formulation and characterization of this compound-based drug carriers.

Applications of this compound in Drug Delivery

This compound is primarily employed in the following drug delivery systems:

-

Solid Lipid Nanoparticles (SLNs): this compound can serve as the solid lipid core of SLNs, which are colloidal carriers in the nanometer range.[1] SLNs are particularly useful for encapsulating lipophilic drugs, thereby improving their oral bioavailability and providing sustained release.[2] The solid nature of the lipid matrix at physiological temperatures helps to protect the encapsulated drug from degradation.[3]

-

Nanoemulsions: In nanoemulsion formulations, this compound can be a key component of the oil phase. Nanoemulsions are transparent or translucent systems of oil, water, and surfactants with droplet sizes typically in the range of 20-200 nm.[4] They are effective in enhancing the solubility and absorption of poorly water-soluble drugs.[5]

-

Transdermal Drug Delivery Systems: this compound and its analogs, such as isopropyl myristate, are widely recognized as effective penetration enhancers in transdermal formulations. They are believed to increase drug permeation through the stratum corneum, the outermost layer of the skin, by disrupting its highly ordered lipid structure. This facilitates the delivery of drugs through the skin and into the systemic circulation.

Data Presentation: Quantitative Analysis of this compound-Based Formulations

The following tables summarize key quantitative data from various studies on drug delivery systems incorporating this compound and its common analog, isopropyl myristate. This data is intended to provide a comparative overview of formulation parameters and performance.

Table 1: Physicochemical Properties of this compound-Based Nanoparticles

| Drug | Formulation Type | Lipid/Oil | Surfactant(s) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |

| Model Drug | SLN | Myristyl Myristate | Poloxamer 188 | 150 - 300 | < 0.3 | -20 to -30 | > 80 | 1 - 5 | |

| Silibinin | Nanogel | Myristoylated Chitosan | - | ~20 | Not Reported | Not Reported | 85 - 95 | Not Reported | |

| Bovine Serum Albumin | Nanoemulsion | Isopropyl Myristate | Cremophor EL-35, Propylene Glycol | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | |

| Ropinirole | Nanoemulsion | Isopropyl Myristate | Labrasol, Carbitol | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |

Table 2: In Vitro Drug Release and Permeation Enhancement with Myristate Esters

| Drug | Formulation Type | Enhancer | Enhancer Conc. (%) | Release/Permeation Model | Enhancement Ratio/Flux | Reference |

| Aminophylline | Gel | Lauric Acid | 1.7 | Higuchi | 2.12 ± 0.02 | |

| Aminophylline | Gel | Lauric Acid | 15 | Higuchi | 4.38 ± 0.03 | |

| Ketoconazole | Gel | Isopropyl Myristate | 5 | Higuchi | ~11-fold increase in ERflux | |

| Meloxicam | Transdermal Patch | Isopropyl Myristate | Not Specified | Not Specified | 83.789 µg/cm²/h | |

| Progesterone | Microemulsion | Isopropyl Myristate | Main Component | Not Specified | ~2x permeation of commercial product | |

| Silymarin | Microemulsion | Isopropyl Myristate | Oil Phase | Higuchi | Prolonged Release | |

| Insulin | Microemulsion | Isopropyl Myristate | Oil Phase | Korsmeyer-Peppas | Lower flux than oleic acid |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the formulation and evaluation of this compound-based drug delivery systems.

Protocol 1: Preparation of Solid Lipid Nanoparticles (SLNs) using Hot Homogenization

This protocol describes the preparation of SLNs using this compound as the solid lipid via the hot homogenization technique followed by ultrasonication.

Materials:

-

This compound (or Myristyl Myristate)

-

Drug (lipophilic)

-

Surfactant (e.g., Poloxamer 188, Tween 80)

-

Deionized water

-

Magnetic stirrer with heating plate

-

High-shear homogenizer (e.g., Ultra-Turrax)

-

Probe sonicator

-

Water bath

Procedure:

-

Preparation of the Lipid Phase:

-

Accurately weigh the desired amount of this compound and the lipophilic drug.

-

Heat the mixture in a beaker on a heating plate to a temperature 5-10°C above the melting point of this compound.

-

Stir gently with a magnetic stirrer until a clear, homogenous molten lipid phase is obtained.

-

-

Preparation of the Aqueous Phase:

-

Accurately weigh the desired amount of surfactant and dissolve it in deionized water in a separate beaker.

-

Heat the aqueous phase to the same temperature as the molten lipid phase.

-

-

Formation of the Pre-emulsion:

-

Add the hot aqueous phase dropwise to the molten lipid phase under continuous high-shear homogenization (e.g., 8,000-10,000 rpm).

-

Continue homogenization for 5-10 minutes to form a coarse oil-in-water (o/w) pre-emulsion.

-

-

Homogenization:

-

Immediately subject the hot pre-emulsion to high-energy homogenization using a probe sonicator.

-

Sonicate at a specific amplitude (e.g., 60-80%) for a defined period (e.g., 10-20 minutes) in a pulsed mode (e.g., 30 seconds on, 30 seconds off) to prevent overheating. The beaker should be kept in a water bath to maintain the temperature.

-

-

Cooling and Nanoparticle Formation:

-

Cool the resulting nanoemulsion in an ice bath under gentle stirring.

-

As the lipid cools and solidifies, SLNs will be formed.

-

-

Purification (Optional):

-

To remove excess surfactant and unencapsulated drug, the SLN dispersion can be purified by methods such as dialysis against deionized water or centrifugation followed by resuspension of the nanoparticle pellet in fresh deionized water.

-

Protocol 2: Preparation of a Nanoemulsion using the Spontaneous Emulsification Method

This protocol outlines the preparation of an oil-in-water (o/w) nanoemulsion where this compound is a component of the oil phase.

Materials:

-

This compound (as part of the oil phase)

-

Other oil components (if any, e.g., medium-chain triglycerides)

-

Drug (lipophilic)

-

Surfactant (e.g., Tween 80)

-

Co-surfactant (e.g., Transcutol®, Ethanol)

-

Deionized water

-

Magnetic stirrer

-

Vortex mixer

Procedure:

-

Screening of Components:

-

Determine the solubility of the drug in various oils, surfactants, and co-surfactants to select the most suitable components.

-

-

Construction of Pseudo-ternary Phase Diagram:

-

Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different weight ratios (e.g., 1:9, 2:8, ... 9:1 for surfactant:co-surfactant).

-

For each ratio, titrate the mixture with water dropwise while gently stirring.

-

Visually observe the formation of a clear or translucent nanoemulsion.

-

Plot the results on a ternary phase diagram to identify the nanoemulsion region.

-

-

Preparation of the Nanoemulsion:

-

Based on the phase diagram, select a composition within the nanoemulsion region.

-

Accurately weigh the oil phase (containing this compound and the dissolved drug), surfactant, and co-surfactant in a glass vial.

-

Mix the components thoroughly using a vortex mixer until a homogenous mixture is obtained.

-

Slowly add the required amount of deionized water to the mixture under gentle magnetic stirring.

-

Continue stirring until a transparent or translucent nanoemulsion is formed spontaneously.

-

Protocol 3: Determination of Encapsulation Efficiency (EE) and Drug Loading (DL)

This protocol describes a common method to determine the amount of drug successfully encapsulated within nanoparticles.

Materials and Equipment:

-

Nanoparticle dispersion

-

Centrifugal filter units (e.g., Amicon® Ultra) with a suitable molecular weight cut-off (MWCO) to retain the nanoparticles.

-

High-performance liquid chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Appropriate solvents for drug analysis

Procedure:

-

Separation of Free Drug:

-

Take a known volume of the nanoparticle dispersion.

-

Place it in a centrifugal filter unit.

-

Centrifuge at a specified speed and time (e.g., 10,000 rpm for 30 minutes) to separate the nanoparticles from the aqueous phase containing the unencapsulated (free) drug.

-

Carefully collect the filtrate (supernatant).

-

-

Quantification of Free Drug:

-

Measure the concentration of the drug in the filtrate using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry). This gives the amount of unencapsulated drug.

-

-

Quantification of Total Drug:

-

Take the same initial volume of the nanoparticle dispersion.

-

Disrupt the nanoparticles to release the encapsulated drug. This can be done by adding a suitable solvent (e.g., methanol, acetonitrile) that dissolves both the lipid matrix and the drug.

-

Measure the total concentration of the drug in this disrupted sample.

-

-

Calculation:

-

Encapsulation Efficiency (EE %): EE (%) = [(Total amount of drug - Amount of unencapsulated drug) / Total amount of drug] x 100

-

Drug Loading (DL %): DL (%) = [(Total amount of drug - Amount of unencapsulated drug) / Total weight of nanoparticles] x 100

-

Protocol 4: In Vitro Skin Permeation Study using a Franz Diffusion Cell

This protocol details the procedure for assessing the permeation of a drug from a this compound-based formulation through an excised skin membrane.

Materials and Equipment:

-

Franz diffusion cells

-

Excised skin (e.g., human, porcine, or rat skin)

-

Receptor medium (e.g., phosphate-buffered saline, pH 7.4, often with a solubilizing agent like ethanol or Tween 80 to maintain sink conditions)

-

Water bath with circulator

-

Magnetic stirrers

-

Syringes and needles

-

HPLC or other suitable analytical instrument

Procedure:

-

Skin Preparation:

-

Excise the skin from the donor.

-

Carefully remove any subcutaneous fat and connective tissue.

-

Cut the skin into sections large enough to be mounted on the Franz diffusion cells.

-

-

Franz Cell Assembly:

-

Mount the prepared skin section between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum side facing the donor compartment.

-

Fill the receptor compartment with degassed receptor medium, ensuring no air bubbles are trapped beneath the skin.

-

Place a small magnetic stir bar in the receptor compartment.

-

Place the assembled cells in a water bath maintained at 32 ± 1°C to simulate the skin surface temperature.

-

Allow the skin to equilibrate for at least 30 minutes.

-

-

Application of Formulation:

-

Apply a known amount of the this compound-based formulation onto the surface of the skin in the donor compartment.

-

-

Sampling:

-

At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample of the receptor medium through the sampling port.

-

Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium to maintain a constant volume and sink conditions.

-

-

Sample Analysis:

-

Analyze the drug concentration in the collected samples using a validated analytical method.

-

-

Data Analysis:

-

Calculate the cumulative amount of drug permeated per unit area of skin (µg/cm²) at each time point.

-

Plot the cumulative amount of drug permeated versus time.

-

Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.

-

The lag time (tL) can be determined by extrapolating the linear portion of the curve to the x-axis.

-

The permeability coefficient (Kp) can be calculated as Jss divided by the initial drug concentration in the donor compartment.

-

Visualization of Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to the use of this compound in drug delivery.

References

Application Notes and Protocols for Lauryl Myristate in Cosmetic and Pharmaceutical Formulations

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the versatile applications of lauryl myristate in cosmetic and pharmaceutical formulations. This document details its functions, relevant quantitative data, and standardized experimental protocols for evaluation.

Introduction to this compound

This compound (dodecyl tetradecanoate) is a fatty acid ester derived from lauryl alcohol and myristic acid.[1] It is a waxy, solid material at room temperature, characterized by its oily texture.[2] In cosmetic and pharmaceutical formulations, it is a multifunctional ingredient valued for its emollient, thickening, stabilizing, and hair conditioning properties.[1][3] Its lipophilic nature also makes it a candidate for drug delivery systems, where it can act as a carrier for lipophilic drugs and as a penetration enhancer.[1] The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that this compound is safe as a cosmetic ingredient in the current practices of use and concentration.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C26H52O2 | |

| Molecular Weight | 396.69 g/mol | |

| Appearance | White to yellowish waxy solid | |

| Melting Point | ~38°C / 100°F | |

| Solubility | Insoluble in water | |

| LogP (o/w) | 11.994 (estimated) |

Applications in Cosmetic Formulations

This compound is a widely used ingredient in a variety of cosmetic products, including creams, lotions, hair conditioners, and makeup. Its primary functions in these formulations are detailed below.

Emollient and Skin Conditioning Agent

As an emollient, this compound helps to soften and smooth the skin by forming a protective barrier on the surface, which helps to trap moisture. This action improves skin hydration and barrier function.

Texture Enhancer and Thickener

This compound contributes to the viscosity and texture of cosmetic formulations. It can reduce the watery feel of lotions and creams, imparting a richer sensory experience. In some soap systems, an excess of a similar compound, myristyl myristate (around 3.5%), can produce a pearlescent effect.

Emulsion Stabilizer

In oil-in-water emulsions, this compound acts as a co-emulsifier and stabilizer, preventing the separation of oil and water phases and enhancing the overall stability of the product.

Hair Conditioning Agent

In hair care products, this compound functions as a conditioning agent, improving the texture and manageability of hair.

A summary of the typical usage levels of a related compound, myristyl myristate, which can serve as a guideline for this compound, is provided below.

| Application | Typical Concentration Range (%) |

| Emulsion Makeups | 0.5 - 1.0 |

| Hand and Body Lotions | 1.0 - 1.5 |

| General Cosmetic Use | 1.0 - 10.0 |

| Wax Base Preparations | up to 25.0 |

Applications in Pharmaceutical Formulations

In pharmaceutical formulations, particularly in topical and transdermal drug delivery systems, this compound's lipophilic properties are leveraged to enhance the delivery of active pharmaceutical ingredients (APIs).

Vehicle for Drug Delivery

Due to its oily nature and biocompatibility with the skin, this compound can serve as a vehicle in topical formulations, aiding in the solubilization and delivery of lipophilic drugs.

Penetration Enhancer

This compound can act as a chemical penetration enhancer, which reversibly alters the barrier properties of the stratum corneum to facilitate the permeation of drugs into the deeper layers of the skin and systemic circulation. Surfactants and other lipophilic compounds can penetrate the intercellular lipid matrix of the stratum corneum, disrupting its highly ordered structure and thereby increasing skin permeability.

Experimental Protocols

The following section provides detailed methodologies for key experiments to evaluate the performance of this compound in cosmetic and pharmaceutical formulations.

Protocol for Preparation of an Oil-in-Water (O/W) Cream

This protocol outlines the preparation of a basic O/W cream to evaluate the effects of this compound.

Materials and Equipment:

-

Beakers

-

Water bath

-

Homogenizer/emulsifier

-

Stirring apparatus

-

Weighing balance

-

Oil phase ingredients (e.g., this compound, cetyl alcohol, stearic acid, liquid paraffin)

-

Water phase ingredients (e.g., deionized water, glycerin, preservative)

-

Emulsifying agent (e.g., polysorbate 80)

Procedure:

-

Preparation of the Oil Phase:

-

Accurately weigh the oil-soluble ingredients, including this compound, and place them in a beaker.

-

Heat the oil phase in a water bath to 75°C until all components are melted and homogenous.

-

-

Preparation of the Water Phase:

-

In a separate beaker, accurately weigh the water-soluble ingredients and heat to 75°C in a water bath.

-

-

Emulsification:

-

Slowly add the water phase to the oil phase while continuously stirring with a homogenizer at a moderate speed.

-

Continue homogenization for 10-15 minutes until a uniform emulsion is formed.

-

-

Cooling:

-

Allow the emulsion to cool down to room temperature with gentle stirring.

-

-

Final Adjustments:

-

Add any temperature-sensitive ingredients, such as fragrance or specific actives, once the emulsion has cooled to below 40°C.

-

Adjust the pH if necessary.

-

Protocol for Evaluating Skin Hydration (Corneometry)

This protocol describes the use of a Corneometer to measure the hydration level of the stratum corneum after the application of a formulation containing this compound.

Materials and Equipment:

-

Corneometer

-

Test formulation (cream or lotion with this compound)

-

Control formulation (without this compound)

-

Climate-controlled room (20-22°C, 40-60% relative humidity)

-

Volunteer subjects with healthy, dry skin

Procedure:

-

Subject Acclimatization:

-

Subjects should acclimatize in the climate-controlled room for at least 30 minutes before measurements are taken.

-

-

Baseline Measurement:

-

Define test areas on the volar forearm of each subject.

-

Take baseline skin hydration measurements using the Corneometer.

-

-

Product Application:

-

Apply a standardized amount of the test and control formulations to the designated test areas.

-

-

Post-Application Measurements:

-

Measure skin hydration at specified time points (e.g., 1, 2, 4, and 8 hours) after product application.

-

-

Data Analysis:

-

Calculate the change in Corneometer units from baseline for both the test and control formulations.

-

Statistically analyze the data to determine the significance of the hydration effect.

-

Protocol for Measuring Transepidermal Water Loss (TEWL)

This protocol details the measurement of TEWL to assess the effect of this compound on the skin's barrier function.

Materials and Equipment:

-

TEWL measurement device (e.g., Tewameter)

-

Test formulation

-

Control formulation

-

Climate-controlled room

-

Volunteer subjects

Procedure:

-

Subject Acclimatization:

-

As described in the Corneometry protocol.

-

-

Baseline Measurement:

-

Measure baseline TEWL on the defined test areas.

-

-

Product Application:

-

Apply a standardized amount of the test and control formulations.

-

-

Post-Application Measurements:

-

Measure TEWL at specified time points. A reduction in TEWL indicates an improvement in skin barrier function.

-

-

Data Analysis:

-

Calculate the percentage change in TEWL from baseline for both formulations and compare the results.

-

Protocol for Sensory Analysis of a Cream

This protocol outlines a method for the sensory evaluation of a cosmetic cream, focusing on texture and skin feel.

Materials and Equipment:

-

Test formulation

-

Reference/control formulation

-

Standardized application tools (e.g., spatulas)

-

Sensory evaluation booths with controlled lighting and temperature

-

Trained sensory panel (10-15 panelists)

-

Evaluation forms with a defined lexicon and rating scales

Procedure:

-

Panelist Training:

-

Train panelists on the sensory lexicon for creams, covering attributes such as firmness, spreadability, stickiness, and after-feel.

-

-

Sample Presentation:

-

Present coded samples of the test and control formulations to the panelists in a randomized order.

-

-

Evaluation Stages:

-

Appearance: Panelists visually assess attributes like gloss, color, and consistency.

-

Pick-up: Panelists use a spatula to assess firmness and cohesiveness.

-

Rub-out: Panelists apply a standardized amount of the product to the back of their hand or forearm and evaluate spreadability, absorbency, and slipperiness.

-

After-feel: After a set time (e.g., 2 minutes), panelists evaluate the residual feel on the skin, including oiliness, greasiness, and softness.

-

-

Data Collection and Analysis:

-

Panelists rate the intensity of each attribute on a structured scale (e.g., a 15-point scale).

-

Analyze the data statistically (e.g., using ANOVA) to identify significant differences between the formulations.

-

Protocol for In Vitro Skin Permeation Study

This protocol describes an in vitro method using Franz diffusion cells to evaluate the potential of this compound to enhance the permeation of an API.

Materials and Equipment:

-

Franz diffusion cells

-

Excised human or animal skin (e.g., porcine ear skin)

-

Test formulation (with API and this compound)

-

Control formulation (with API, without this compound)

-

Receptor solution (e.g., phosphate-buffered saline with a solubilizing agent)

-

Stirring apparatus

-

Water bath maintained at 32 ± 0.5°C

-

Analytical instrument for API quantification (e.g., HPLC)

Procedure:

-

Skin Preparation:

-

Thaw frozen skin and cut it into sections to fit the Franz diffusion cells.

-

Mount the skin between the donor and receptor compartments of the cell, with the stratum corneum facing the donor compartment.

-

-

Cell Assembly and Equilibration:

-

Fill the receptor compartment with the receptor solution, ensuring no air bubbles are trapped beneath the skin.

-

Place the cells in a water bath to maintain a skin surface temperature of 32°C and allow the system to equilibrate.

-

-

Product Application:

-

Apply a finite dose of the test and control formulations to the skin surface in the donor compartment.

-

-

Sampling:

-

At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor solution for analysis and replace it with an equal volume of fresh receptor solution.

-

-

API Quantification:

-

Analyze the collected samples to determine the concentration of the API that has permeated through the skin.

-

-

Data Analysis:

-

Calculate the cumulative amount of API permeated per unit area over time.

-

Determine the steady-state flux (Jss) and the permeability coefficient (Kp).

-

Calculate the enhancement ratio (ER) by dividing the flux of the test formulation by the flux of the control formulation.

-

Safety Evaluation

This compound is generally considered safe for use in cosmetic products. However, as with any cosmetic ingredient, it is essential to assess the irritation and sensitization potential of the final formulation.

Human Repeat Insult Patch Test (HRIPT)

The HRIPT is a standard method to assess the potential of a product to cause skin sensitization and allergic contact dermatitis.

Procedure Outline:

-

Induction Phase: A small amount of the test product is applied to the skin of human volunteers under an occlusive or semi-occlusive patch. This is repeated several times (e.g., 9 applications over 3 weeks) on the same site.

-

Rest Phase: A rest period of 10-21 days follows the induction phase, during which no product is applied.

-

Challenge Phase: A challenge patch is applied to a naive skin site to determine if sensitization has occurred.

-

Evaluation: Skin reactions are scored by a trained professional at 24 and 48 hours after patch removal.

Conclusion

This compound is a valuable and versatile ingredient in both cosmetic and pharmaceutical formulations. Its multifunctional properties as an emollient, texture enhancer, and stabilizer contribute significantly to the aesthetic and performance characteristics of cosmetic products. In the pharmaceutical realm, its potential as a drug delivery vehicle and penetration enhancer warrants further investigation for the development of effective topical and transdermal therapies. The experimental protocols provided in these application notes offer a framework for the comprehensive evaluation of formulations containing this compound.

References

Analysis of Lauryl Myristate: Detailed Application Notes and Protocols using HPLC and GC Methods

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of lauryl myristate, a fatty acid ester commonly used in cosmetics, pharmaceuticals, and other industries. The following sections outline methodologies for both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), offering flexibility for various laboratory settings and analytical requirements.

Section 1: Gas Chromatography (GC) Method

Gas chromatography, particularly with Flame Ionization Detection (GC-FID), is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like fatty acid esters.[1] For this compound, which is sufficiently volatile, derivatization may not be necessary, simplifying sample preparation.[2]

Application Note: GC-FID for this compound Quantification

This method is suitable for the routine quality control of raw materials and the quantification of this compound in finished products.

Principle: The sample containing this compound is dissolved in an appropriate organic solvent and injected into the gas chromatograph. The compound is vaporized and separated from other components based on its boiling point and interaction with the stationary phase of the GC column. The eluted compound is then detected by a Flame Ionization Detector (FID), which generates a signal proportional to the amount of analyte.

Experimental Protocol: GC-FID Analysis

1. Sample Preparation:

-

Materials:

-

Hexane or Dichloromethane (GC grade)

-

Anhydrous Sodium Sulfate

-

0.45 µm PTFE syringe filters